molecular formula C14H23N5O2 B11496746 2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

Cat. No.: B11496746
M. Wt: 293.36 g/mol
InChI Key: PDHBYQZYNASDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a pentaazacyclopentaindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclohexyl Group: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Introduction of the Ethyl Group: This step often involves alkylation reactions using ethyl halides in the presence of a strong base.

    Construction of the Pentaazacyclopentaindene Core: This is the most complex step and may involve multiple cyclization and condensation reactions, often under high-temperature conditions and in the presence of catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or cyclohexyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-6-methyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
  • 2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione

Uniqueness

The uniqueness of 2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione lies in its specific combination of functional groups and its structural configuration. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

3-cyclohexyl-9-ethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-2-16-8-17-12-11(15-13(17)20)19(14(21)18(12)9-16)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,15,20)

InChI Key

PDHBYQZYNASDMN-UHFFFAOYSA-N

Canonical SMILES

CCN1CN2C3C(NC2=O)N(C(=O)N3C1)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.